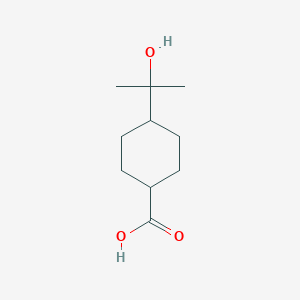

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

Description

Historical Development in Cyclohexanecarboxylic Acid Research

Cyclohexanecarboxylic acid, first synthesized via the hydrogenation of benzoic acid in the early 20th century, laid the foundation for exploring substituted cyclohexane derivatives. This breakthrough enabled the production of caprolactam, a precursor to nylon-6, which revolutionized industrial polymer chemistry. By the mid-20th century, researchers began systematically modifying the cyclohexane ring to introduce functional groups, leading to the discovery of trans-configured derivatives. For example, trans-4-(1-hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid (CAS: 183996-92-1) emerged as a structurally unique compound characterized by its axial hydroxyl and equatorial carboxylic acid groups. Early studies focused on its stereochemical stability and potential as a chiral building block, with advancements in chromatography and crystallography enabling precise characterization of its chair conformation.

The development of trans-4-substituted cyclohexanecarboxylic acids gained momentum in pharmaceutical research during the 1980s, as evidenced by patents describing their utility in antidysrhythmic agents and VLA-4 inhibitors. These innovations underscored the role of stereochemistry in modulating biological activity, driving demand for efficient synthetic methods to produce enantiomerically pure derivatives.

Table 1: Key Milestones in Cyclohexanecarboxylic Acid Research

Scientific Significance of trans-Configured Cyclohexane Derivatives

The trans configuration in cyclohexane derivatives confers distinct physicochemical properties due to minimized 1,3-diaxial interactions. For this compound, the equatorial positioning of the carboxylic acid group reduces steric hindrance, enhancing solubility in polar solvents. This spatial arrangement also stabilizes hydrogen-bonding networks, as demonstrated by X-ray crystallography studies showing intermolecular O–H···O interactions between hydroxyl and carboxylate groups. Such interactions are critical in crystal engineering and supramolecular chemistry, where predictability of molecular packing is essential.

In medicinal chemistry, the trans configuration improves metabolic stability compared to cis isomers. For instance, trans-4-isopropylcyclohexanecarboxylic acid derivatives exhibit prolonged plasma half-lives due to resistance to enzymatic degradation. This property has been leveraged in designing prodrugs, where the carboxylic acid moiety serves as a hydrolyzable promoiety. Additionally, the bulky tert-alcohol group in this compound creates steric shielding, selectively directing electrophilic attacks to the carboxylate group under mild conditions.

Current Research Landscape and Challenges

Contemporary research on this compound focuses on three areas: (1) optimizing stereoselective synthesis, (2) expanding applications in asymmetric catalysis, and (3) developing novel biomaterials. A persistent challenge lies in achieving high enantiomeric excess (ee) during large-scale synthesis. Traditional methods relying on chiral auxiliaries or resolution techniques remain cost-prohibitive, prompting investigations into enzymatic catalysis and flow chemistry. For example, lipase-mediated kinetic resolution has shown promise in separating trans and cis diastereomers with >90% ee, though substrate specificity limits broad applicability.

In materials science, the compound’s ability to form hydrogen-bonded frameworks is being exploited to design porous coordination polymers. However, variability in crystallization conditions often leads to polymorphic forms with divergent mechanical properties. Computational modeling using density functional theory (DFT) is increasingly employed to predict stable conformations and guide experimental protocols.

Key Challenges:

- Stereochemical Control : Balancing reaction kinetics and thermodynamics to favor trans products.

- Scalability : Transitioning lab-scale syntheses (e.g., Grignard additions) to industrial reactors without compromising yield.

- Functionalization Complexity : Introducing additional substituents while preserving the trans configuration.

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMLEZXKTFPIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid derivatives under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired trans configuration .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of halogenated or aminated cyclohexane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules .

Biology: The compound’s hydroxyl group and carboxylic acid functionality make it a valuable intermediate in the synthesis of biologically active molecules . It can be used in the development of pharmaceuticals and agrochemicals .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties . These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities .

Industry: Industrially, the compound is used in the production of polymers and resins . Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .

Mechanism of Action

The mechanism of action of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways . The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Functional Group Impact

- Hydrogen Bonding : The target compound’s branched hydroxyl group (-C(CH₃)(OH)CH₃) enhances solubility in polar solvents compared to methyl or ethyl analogs .

- Aminomethyl Group (AMCHA): The -CH₂NH₂ group enables ionic interactions, explaining its high binding affinity to K1Pg (recombinant plasminogen kringle 1 domain) and use as a coagulant .

- Trifluoromethyl Group : Introduces strong electronegativity, increasing lipophilicity and metabolic stability in drug design .

Crystallographic Behavior

- Hydrogen-Bonded Dimers : Both the target compound and trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid form centrosymmetric dimers via O–H⋯O interactions, critical for crystal packing .

- Chair Conformation : The cyclohexane ring adopts a chair conformation in all analogs, as confirmed by X-ray studies .

Thermal and Physical Properties

- Melting Points : The chlorophenyl derivative (252–254°C ) has a significantly higher melting point than the target compound (~100–150°C, estimated), reflecting stronger π-π stacking from the aromatic group.

- Molecular Weight : The phenylsulfonyloxy analog (MW 298.34) is bulkier, reducing volatility compared to smaller analogs like the methyl derivative (MW 142.19) .

Biological Activity

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid (CAS Number: 183996-92-1) is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound features a cyclohexane ring substituted with a hydroxy group and a carboxylic acid group. The presence of these functional groups is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves hydrogenation processes, which can be scaled for industrial production. The reaction conditions are optimized to ensure high purity and yield, making it suitable for further applications in pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Ionic Interactions : The carboxylic acid group can engage in ionic interactions, influencing cellular signaling pathways.

These interactions may lead to various biological effects, including anti-inflammatory, analgesic, and potentially anticancer activities.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound showed IC50 values indicating effective inhibition of cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 150.12 ± 0.74 |

| HepG2 | 137.11 ± 1.33 |

Antidiabetic Effects

The compound has also been evaluated for its antidiabetic properties. It was found to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, suggesting potential use in managing diabetes .

Table 2: Antidiabetic Activity

| Enzyme | IC50 (μg/mL) |

|---|---|

| α-Amylase | 224.12 ± 1.17 |

| α-Glucosidase | 243.35 ± 1.51 |

Antibacterial Activity

In addition to its anticancer and antidiabetic properties, this compound exhibits antibacterial activity against Gram-positive bacteria, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: In Vitro Evaluation

A study published in MDPI evaluated the chemical profiling and biological activity of various compounds similar to this compound. The findings indicated that compounds with similar structures demonstrated significant anticancer effects through apoptosis induction in cancer cells .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies on this compound revealed favorable drug-like properties, including good absorption and distribution profiles, which are essential for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid, and what reaction conditions are critical for yield optimization?

- Methodology :

- Oxidation/Reduction Pathways : Use oxidizing agents like potassium permanganate or chromium trioxide to introduce hydroxyl groups, followed by reduction with lithium aluminum hydride (LiAlH₄) to stabilize intermediates. Reaction temperatures typically range from 25–100°C, with precise pH control to avoid side reactions .

- Cyclohexane Derivative Functionalization : Start with substituted cyclohexane precursors (e.g., methylcyclohexane derivatives) and employ halogenation (thionyl chloride) or esterification steps to introduce the carboxylic acid and hydroxyl groups. Monitor reaction progress via TLC or HPLC .

- Key Considerations : Stereochemical integrity during reduction steps is critical; use chiral catalysts or resolved intermediates to preserve the trans configuration .

Q. How can X-ray crystallography and computational tools be used to confirm the stereochemistry of this compound?

- Methodology :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Collect high-resolution data (≤1.0 Å) to unambiguously assign the trans configuration of the hydroxyl and methyl groups .

- Computational Validation : Employ density functional theory (DFT) with software like Gaussian or ORCA to optimize molecular geometry. Compare computed bond angles/dihedral angles with experimental crystallographic data .

Q. What structural features influence its reactivity in organic synthesis and biological systems?

- Methodology :

- Functional Group Analysis : The hydroxyl and carboxylic acid groups enable hydrogen bonding and electrostatic interactions, critical for catalytic activity or binding to biological targets. Use NMR (¹H, ¹³C) to probe electronic environments and substituent effects .

- Steric Effects : The trans configuration reduces steric hindrance compared to cis analogs, enhancing accessibility for nucleophilic attacks or enzyme interactions. Conduct kinetic studies with varying substituents to quantify steric contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from dynamic conformational changes?

- Methodology :

- Variable-Temperature NMR : Perform experiments at low temperatures (−40°C to 25°C) to "freeze" conformational equilibria. Compare peak splitting in DMSO-d₆ vs. CDCl₃ to assess solvent-induced stabilization .

- Molecular Dynamics Simulations : Use tools like GROMACS to model ring-flipping or chair-chair interconversions. Correlate simulation-derived energy barriers with experimental NMR line-shape analysis .

Q. What strategies improve the bioavailability of trans-4 derivatives in pharmacokinetic studies?

- Methodology :

- Polar Surface Area Reduction : Modify lipophilic substituents (e.g., methyl groups) while retaining the trans configuration to enhance membrane permeability. Use logP calculations (e.g., ACD/Labs) to guide design .

- Prodrug Synthesis : Convert the carboxylic acid group to esters or amides for improved absorption. Hydrolyze in vivo using esterase enzymes. Validate via LC-MS plasma stability assays .

Q. How can computational tools predict synthetic feasibility and retrosynthetic pathways for novel analogs?

- Methodology :

- AI-Driven Retrosynthesis : Use platforms like Pistachio or Reaxys to propose routes based on reaction databases. Prioritize steps with high atom economy and minimal protecting groups .

- Quantum Mechanical Calculations : Compute transition-state energies (e.g., via DFT) to assess feasibility of proposed steps, such as hydroxylation or methylation .

Q. What experimental and computational approaches are used to analyze its interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (kₐ, kₑ) with purified targets. Compare with analogs to identify key functional groups .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate docking scores with in vitro IC₅₀ assays (e.g., enzyme inhibition) .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) from conflicting studies. Use standardized protocols (e.g., NIH guidelines) to replicate experiments .

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with incremental modifications (e.g., methyl → ethyl) to isolate structural determinants of activity. Apply multivariate statistical analysis to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.